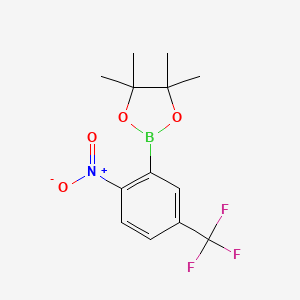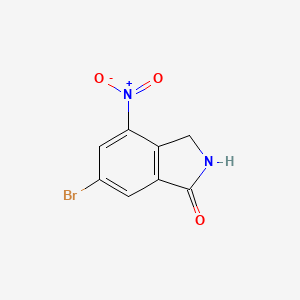
4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a thiophene ring, and multiple functional groups such as tert-butoxycarbonyl (Boc) protected amines and a carboxylic acid methyl ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester typically involves multiple steps:
-
Bromination of Thiophene: : The initial step involves the bromination of thiophene to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
-
Introduction of Boc-Protected Amino Group: : The next step involves the introduction of the bis(tert-butoxycarbonyl)amino group. This is usually done by reacting the brominated thiophene with a Boc-protected amine under basic conditions, often using a base like sodium hydride or potassium carbonate.
-
Esterification: : The final step is the esterification of the carboxylic acid group. This can be achieved by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Deprotection Reactions: : The Boc-protected amino groups can be deprotected under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.
-
Ester Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in methanol.
Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Deprotected Amines: Free amines after removal of Boc groups.
Carboxylic Acids: Resulting from ester hydrolysis.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the thiophene ring and the bromine atom can enhance binding affinity to certain biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique structure can impart desirable properties such as conductivity or stability to the final products.
作用机制
The mechanism of action of 4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and the thiophene ring can facilitate binding to specific molecular targets, while the Boc-protected amino groups can be modified to enhance selectivity and potency.
相似化合物的比较
Similar Compounds
4-Bromo-2-thiophenecarboxylic acid methyl ester: Lacks the Boc-protected amino groups, making it less versatile for certain applications.
3-Amino-4-bromo-thiophene-2-carboxylic acid methyl ester: Contains a free amino group instead of Boc-protected amines, which can be more reactive but less stable.
4-Bromo-3-nitro-thiophene-2-carboxylic acid methyl ester: Contains a nitro group instead of an amino group, which can significantly alter its reactivity and applications.
Uniqueness
The presence of both Boc-protected amino groups and a bromine atom in 4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester makes it unique. This combination allows for selective modifications and a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
methyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-bromothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO6S/c1-15(2,3)23-13(20)18(14(21)24-16(4,5)6)10-9(17)8-25-11(10)12(19)22-7/h8H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVALAXBVOBNNKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(SC=C1Br)C(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone](/img/structure/B572339.png)



